molecular formula C6H5ClN4 B13160164 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1780545-52-9

6-Chloropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13160164
CAS No.: 1780545-52-9
M. Wt: 168.58 g/mol
InChI Key: ZQOZAOYBPVQHNF-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

    Oxidation: N-oxides of the parent compound.

    Reduction: Dihydro derivatives of the parent compound.

Scientific Research Applications

6-Chloropyrazolo[1,5-a]pyrimidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For instance, it has been shown to inhibit protein kinases involved in cell proliferation and survival pathways, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazolo[1,5-a]pyrimidine
  • 3-Nitropyrazolo[1,5-a]pyrimidine
  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison

6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1780545-52-9

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2

InChI Key

ZQOZAOYBPVQHNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)Cl

Origin of Product

United States

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